Ceramic Chip Electrode Plating: Tin(II) Sulfamate Eliminates Inter-Chip Adhesion Failure vs. Tin(II) Sulfate, Fluoride, and Oxide
In a direct head-to-head study using identical complexing agents, brighteners, antioxidants, and pH (3.5–7.0), plating baths formulated with tin(II) sulfamate produced adhesion ratios rated 'good' to 'very good' (quantitatively <10%) in all five test formulations (Examples 1-1 to 1-5). When tin(II) sulfamate was substituted with tin(II) sulfate, tin(II) fluoride, or tin(II) oxide—keeping all other bath components constant—the adhesion ratios rose to 38–55%, i.e., 'not good,' representing adhesion failure [1]. The sulfamate ion prevents plated chips from adhering to one another during barrel plating, a failure mode that produces defective components with plating thickness as low as 0.1 µm at separation points versus the target 5 µm [1].
| Evidence Dimension | Adhesion ratio of ceramic chip electronic components after barrel tin plating |
|---|---|
| Target Compound Data | Tin(II) sulfamate baths: adhesion ratio <10% (rated 'good' to 'very good') across five formulations (Examples 1-1 to 1-5) |
| Comparator Or Baseline | Tin(II) sulfate: adhesion ratio 38–55% (Comparative Examples 1-1, 1-2, 1-5); Tin(II) fluoride: 48% (Comparative Example 1-3); Tin(II) oxide: 38% (Comparative Example 1-4) |
| Quantified Difference | Adhesion failure reduced by >28–45 percentage points relative to tin(II) sulfate, fluoride, and oxide comparators |
| Conditions | Barrel plating of ceramic chip components (≤5.7×5.0×4.0 mm); pH 3.5–7.0; tin salt concentration 0.10–0.70 mol/L; complexing agents (citrate, malonate, heptoate, gluconate); brighteners (dimethylalkyl lauryl betaine, β-naphthol ethoxylate, polyoxyethylene alkylphenyl ethers); antioxidants (pyrocatechol, hydroquinone, ascorbic acid); Hull cell test and mass-production adhesion evaluation |
Why This Matters
This evidence directly addresses a binary quality gate—adhesion failure turns sellable components into scrap—making the sulfamate tin salt a functional requirement, not a preference, for lead-free ceramic chip electrode plating at production scale.
- [1] Motoki, A., Higuchi, S., Takano, Y. & Hamada, K. (2003). Method for plating electrodes of ceramic chip electronic components. US Patent Application US20030052014 A1. Tables 1 and 2; paragraphs [0057]–[0062]. View Source
